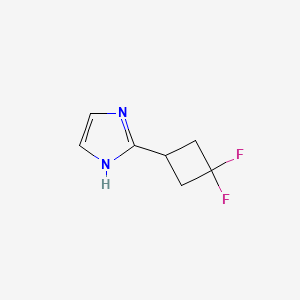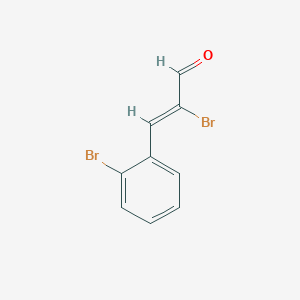
(Z)-2-Bromo-3-(2-bromophenyl)acrylaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-Bromo-3-(2-bromophenyl)acrylaldehyde is an organic compound with the molecular formula C9H7Br2O. It is a brominated derivative of acrylaldehyde, characterized by the presence of two bromine atoms attached to the phenyl and acrylaldehyde moieties. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Bromo-3-(2-bromophenyl)acrylaldehyde typically involves the bromination of 2-bromobenzaldehyde followed by a condensation reaction. One common method involves dissolving 2-bromobenzaldehyde in tetrahydrofuran under an argon atmosphere and cooling it in an ice bath. Acetaldehyde and sodium hydroxide are then added to the solution, and the reaction is allowed to proceed for several hours. The crude product is purified using column chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow processes to enhance efficiency and yield.
化学反应分析
Types of Reactions
(Z)-2-Bromo-3-(2-bromophenyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
(Z)-2-Bromo-3-(2-bromophenyl)acrylaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its reactivity and ability to form bioactive compounds.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
作用机制
The mechanism of action of (Z)-2-Bromo-3-(2-bromophenyl)acrylaldehyde involves its reactivity with various biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function. The bromine atoms can also participate in halogen bonding, influencing the compound’s interactions with molecular targets.
相似化合物的比较
Similar Compounds
(Z)-3-(2-Bromophenyl)acrylaldehyde: Similar in structure but lacks the second bromine atom on the acrylaldehyde moiety.
2-Bromo-3-phenylacrylaldehyde: Similar but with only one bromine atom on the phenyl ring.
2-Bromo-3-(4-bromophenyl)acrylaldehyde: Similar but with the bromine atom on the para position of the phenyl ring.
Uniqueness
(Z)-2-Bromo-3-(2-bromophenyl)acrylaldehyde is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and interactions with other molecules. This dual bromination can enhance its potential as a versatile intermediate in organic synthesis and its biological activity.
属性
分子式 |
C9H6Br2O |
|---|---|
分子量 |
289.95 g/mol |
IUPAC 名称 |
(Z)-2-bromo-3-(2-bromophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6Br2O/c10-8(6-12)5-7-3-1-2-4-9(7)11/h1-6H/b8-5- |
InChI 键 |
OAWBDCKWBBOZGU-YVMONPNESA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=C(/C=O)\Br)Br |
规范 SMILES |
C1=CC=C(C(=C1)C=C(C=O)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



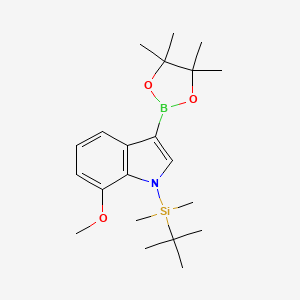

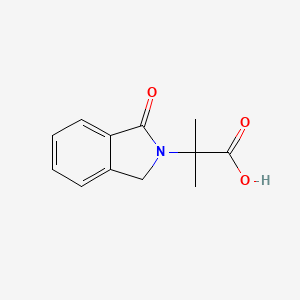
![N-[(R)-1-Carbethoxybutyl]-(S)-alanine Benzyl Ester](/img/structure/B13359396.png)


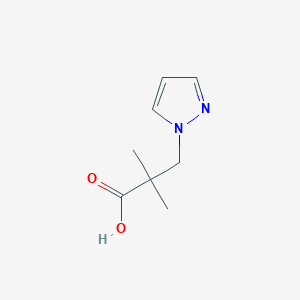
![6-(4-Methoxybenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359411.png)

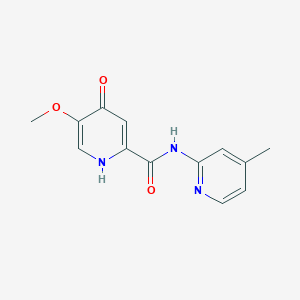
![Allyl 4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether](/img/structure/B13359434.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13359439.png)
